molecular formula C11H14O4 B2426708 Methyl 4-(2-methoxyethoxy)benzoate CAS No. 60893-68-7

Methyl 4-(2-methoxyethoxy)benzoate

Cat. No.: B2426708
CAS No.: 60893-68-7
M. Wt: 210.229
InChI Key: MICGBQSMTKKKJM-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxyethoxy)benzoate: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the para position of the benzene ring is substituted with a 2-methoxyethoxy group. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(2-methoxyethoxy)benzoate can be synthesized through the esterification of 4-(2-methoxyethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature, and the product is purified through distillation or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-(2-methoxyethoxy)benzoate is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of esterified benzoic acid derivatives on cellular processes. It is also employed in the development of new biochemical assays .

Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is used in the formulation of topical medications and as a preservative in pharmaceutical products .

Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It is also utilized as a solvent in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-(2-methoxyethoxy)benzoic acid, which can then interact with cellular enzymes and receptors. The methoxyethoxy group enhances the compound’s solubility and bioavailability, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Uniqueness: Methyl 4-(2-methoxyethoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased solubility in organic solvents and enhanced reactivity in esterification and substitution reactions. Its methoxyethoxy group also provides steric hindrance, influencing its interaction with other molecules.

Properties

IUPAC Name

methyl 4-(2-methoxyethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-7-8-15-10-5-3-9(4-6-10)11(12)14-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICGBQSMTKKKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.3 mL (37.5 mmol) of methoxyethanol and 10.1 g (37.5 mmol) of triphenylphosphine are added to a solution of 61 g (30 mmol) of methyl 4-hydroxybenzoate in 120 ml of THF at room temperature. 7.7 mL (37.5 mmol) of diisopropyl azodicarboxylate (DIAD) in 110 mL of THF are incorporated slowly so that the temperature is maintained to 10° C. After 18 hours at room temperature, the reaction mixture is poured onto icy water and acidified with a 1N HCl solution. The aqueous phase is extracted with ethyl acetate and the organic phase is then washed repeatedly with water, dried over sodium sulfate, filtered and concentrated by rotary evaporation. Chromatography of the residue using cyclohexane: ethyl acetate 4:1 yielded 6.6 g (98%) of pure methyl 4-(2-methoxyethoxy)benzoate as a white powder.
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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